

4-Ethoxyphenyl chloroacetate IUPAC name and CAS number

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Compound of Interest

Compound Name: 4-Ethoxyphenyl chloroacetate

Cat. No.: B051365

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4-Ethoxyphenyl Chloroacetate: A Technical Overview

IUPAC Name: (4-Ethoxyphenyl) 2-chloroacetate[1]

CAS Number: 119929-85-0[1]

This technical guide provides a comprehensive overview of **4-Ethoxyphenyl chloroacetate**, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from related chemical structures and general synthetic methodologies to offer a predictive and comparative analysis.

Chemical and Physical Properties

While specific experimental data for **4-Ethoxyphenyl chloroacetate** is not readily available in the cited literature, its properties can be estimated based on its constituent parts: the 4-ethoxyphenyl group and the chloroacetate moiety. The table below summarizes key identifiers and predicted properties.

Property	Value	Source/Method
IUPAC Name	(4-Ethoxyphenyl) 2-chloroacetate	[1]
CAS Number	119929-85-0	[1]
Chemical Formula	C ₁₀ H ₁₁ ClO ₃	[1]
Synonyms	2-Chloroacetic acid (4-ethoxyphenyl) ester, (4-ethoxyphenyl) 2-chloroethanoate	[1]

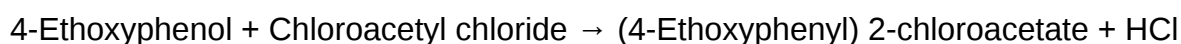
Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of **4-Ethoxyphenyl chloroacetate** is not currently available. However, its synthesis can be logically inferred from standard organic chemistry reactions, specifically the esterification of 4-ethoxyphenol with a chloroacetylating agent.

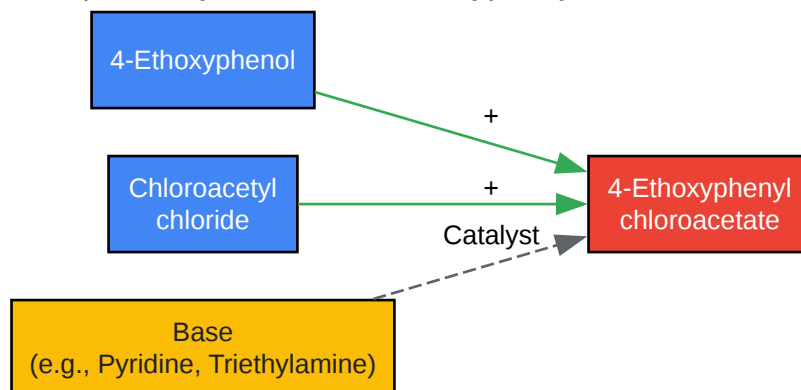
Proposed Synthetic Pathway

The most probable synthetic route involves the reaction of 4-ethoxyphenol with chloroacetyl chloride. This is a standard method for the preparation of chloroacetate esters of phenols. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction:



Proposed Synthesis of 4-Ethoxyphenyl Chloroacetate



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Caption: Proposed reaction scheme for the synthesis of **4-Ethoxyphenyl chloroacetate**.

General Experimental Protocol for Chloroacetate Ester Synthesis

The following is a generalized protocol based on the synthesis of similar phenolic chloroacetate esters. This protocol would require optimization for the specific synthesis of **4-Ethoxyphenyl chloroacetate**.

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethoxyphenol in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether, or toluene).
- **Addition of Base:** Add a stoichiometric equivalent of a non-nucleophilic base, such as pyridine or triethylamine, to the solution. This will act as a scavenger for the HCl produced during the reaction.
- **Addition of Acylating Agent:** Slowly add chloroacetyl chloride to the stirred solution at room temperature. The reaction may be exothermic, and cooling in an ice bath may be necessary to control the temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

- **Work-up:** Once the reaction is complete, the reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted chloroacetyl chloride, and finally with brine.
- **Purification:** The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by a suitable method such as recrystallization or column chromatography.

Potential Applications and Biological Activity

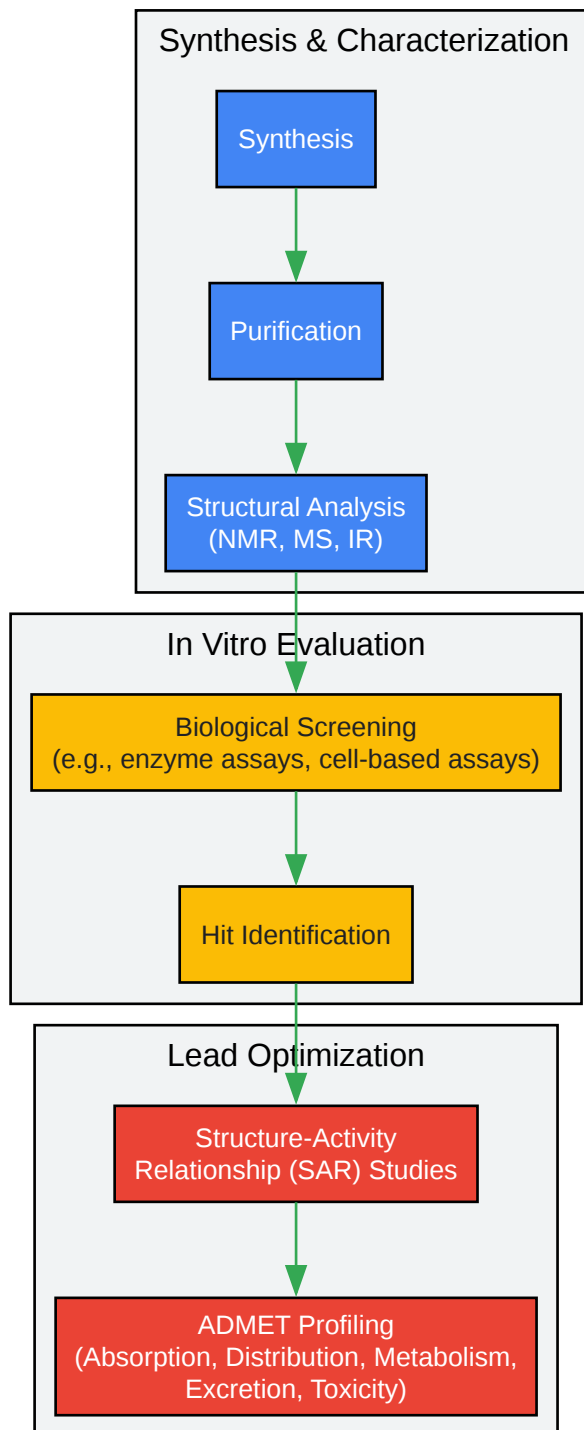
While no specific biological activities have been reported for **4-Ethoxyphenyl chloroacetate**, the broader class of ethoxyphenyl derivatives has been investigated for various pharmacological effects. For instance, some ethoxyphenyl butene derivatives have shown potential as anticancer agents. Additionally, other studies have explored the biological evaluation of N-alkoxyphenyl derivatives as potential antibacterial and antimycobacterial agents.

The chloroacetate functional group is known to be a reactive alkylating agent and is a feature of some biologically active molecules. Therefore, it is plausible that **4-Ethoxyphenyl chloroacetate** could be investigated as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Logical Workflow for Investigating Novel Compounds

The investigation of a novel compound like **4-Ethoxyphenyl chloroacetate** would typically follow a structured workflow, from initial synthesis to biological evaluation.

Workflow for Novel Compound Investigation

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Caption: A generalized workflow for the investigation of a novel chemical entity.

Conclusion

4-Ethoxyphenyl chloroacetate is a compound with a defined chemical identity but limited publicly available experimental data. This guide has provided its IUPAC name and CAS number and has outlined a probable synthetic route and a general experimental protocol based on established chemical principles. While direct evidence of its biological activity is lacking, the known properties of related ethoxyphenyl and chloroacetate-containing compounds suggest that it could be a valuable intermediate for the synthesis of novel molecules with potential applications in drug discovery and materials science. Further experimental investigation is required to fully characterize its physicochemical properties and to explore its potential biological activities.

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References

- 1. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
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